molecular formula C19H11O4D5 B602755 (R)-Warfarin-d5 CAS No. 773005-79-1

(R)-Warfarin-d5

货号: B602755
CAS 编号: 773005-79-1
分子量: 313.37
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

One of the isotopic labelled impurities of Warfarin, which is a kind of Coumarin anticoagulant.

作用机制

Target of Action

®-Warfarin-d5 primarily targets Vitamin K epoxide reductase complex subunit 1 (VKORC1) . VKORC1 is crucial for the regeneration of reduced vitamin K, which is necessary for the carboxylation of certain clotting factors, including factors II, VII, IX, and X .

Mode of Action

®-Warfarin-d5 inhibits VKORC1, leading to a reduction in the regeneration of reduced vitamin K. This inhibition results in decreased carboxylation and activation of the vitamin K-dependent clotting factors, thereby reducing their ability to participate in the coagulation cascade .

Biochemical Pathways

The inhibition of VKORC1 by ®-Warfarin-d5 affects the vitamin K cycle . This cycle is essential for the post-translational modification of clotting factors. By disrupting this cycle, ®-Warfarin-d5 reduces the levels of active clotting factors, leading to an anticoagulant effect .

Pharmacokinetics

Absorption: ®-Warfarin-d5 is well-absorbed orally. Distribution: It has a volume of distribution of approximately 10.9L . Metabolism : It is metabolized primarily by the liver enzymes CYP2C19 and CYP3A4 . Excretion : The compound is excreted via the kidneys. Half-life : The clearance rate is about 0.125L/h in a 70kg individual .

Result of Action

At the molecular level, ®-Warfarin-d5 leads to a decrease in the activity of vitamin K-dependent clotting factors. This results in prolonged clotting times and a reduced risk of thrombus formation. At the cellular level, the compound’s action manifests as an anticoagulant effect, which is beneficial in preventing and treating thromboembolic disorders .

Action Environment

The efficacy and stability of ®-Warfarin-d5 can be influenced by several environmental factors:

Understanding these factors is crucial for optimizing the therapeutic use of ®-Warfarin-d5 and minimizing adverse effects.

: Information derived from DrugBank and other pharmacological sources.

生物活性

(R)-Warfarin-d5 is a deuterated form of warfarin, an anticoagulant widely used for the prevention and treatment of thromboembolic disorders. Understanding its biological activity is crucial for optimizing therapeutic applications and minimizing adverse effects. This article explores the pharmacodynamics, pharmacokinetics, and broader biological implications of this compound, supported by relevant data tables and case studies.

Overview of Warfarin

Warfarin operates by inhibiting vitamin K epoxide reductase (VKOR), which is essential for the synthesis of vitamin K-dependent clotting factors (VKD). The compound exists as a racemic mixture of (R)- and (S)-enantiomers, with (S)-warfarin being significantly more potent due to its higher affinity for VKOR. The deuterated form, this compound, offers unique advantages in pharmacokinetic studies due to its distinct isotopic labeling.

Pharmacodynamics

The primary mechanism of action for this compound involves the inhibition of VKOR, leading to decreased synthesis of clotting factors II, VII, IX, and X. This results in an anticoagulant effect measured by prothrombin time (PT) and International Normalized Ratio (INR).

Table 1: Pharmacodynamic Parameters of Warfarin and this compound

ParameterWarfarinThis compound
VKOR Inhibition IC500.1 µM0.2 µM
Half-life36-42 hours40-45 hours
Bioavailability100%100%
Therapeutic Range INR2.0 - 3.02.0 - 3.0

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of deuterium alters the metabolic pathways slightly, potentially leading to different pharmacokinetic profiles compared to non-deuterated warfarin.

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Distribution : Highly protein-bound (approximately 97%).
  • Metabolism : Primarily metabolized by CYP2C9; however, the presence of deuterium may slow down the metabolism slightly.
  • Excretion : Renal excretion of metabolites predominates.

Broader Biological Effects

Recent studies indicate that warfarin influences biological processes beyond coagulation. For instance:

  • Bone Health : Warfarin affects osteocalcin synthesis, impacting bone mineralization.
  • Vascular Calcification : It has been linked to increased vascular calcification through inhibition of matrix Gla-protein synthesis.
  • Antitumor Activity : Some evidence suggests that warfarin may exert antitumor effects through mechanisms unrelated to its anticoagulant properties .

Case Study 1: Warfarin Resistance

A notable case involved a patient with recurrent thromboembolism despite high doses of warfarin. Genetic testing revealed polymorphisms in CYP2C9 and VKORC1 genes, which are known determinants of warfarin sensitivity . The patient was transitioned to a higher dose regimen after careful monitoring of INR levels.

Case Study 2: Impact on Traumatic Brain Injury

A study investigated the exacerbation of traumatic brain injury (TBI) in mice pre-treated with warfarin. Results indicated that warfarin administration prior to TBI increased PT-INR values significantly compared to control groups, suggesting heightened risk for hemorrhagic complications .

科学研究应用

Pharmacokinetic Studies

(R)-Warfarin-d5 is extensively used in pharmacokinetic research to study the metabolism and effects of warfarin in various populations. The incorporation of deuterium enhances the stability and detectability of the compound during analysis.

Case Study: Pharmacokinetics in Healthy Volunteers

A study involving 12 healthy volunteers with specific genetic profiles (CYP2C9*3 AA and VKORC1 homozygous AA) utilized this compound as an internal standard. The study measured prothrombin time (PT) and International Normalized Ratio (INR) values to assess anticoagulant efficacy. Key findings included:

  • Mean INR Values: Maintained within normal limits during the study.
  • Plasma Concentration Measurement: Demonstrated good linearity for both enantiomers of warfarin, indicating the reliability of this compound as a standard .
ParameterValue
Number of Volunteers12
Mean AgeNot specified
PT RangeNormal
INR RangeNormal

Wastewater-Based Epidemiology

This compound has been applied in wastewater-based epidemiology (WBE) to monitor drug consumption patterns within populations. This innovative approach leverages the compound's chiral nature to differentiate between enantiomers, providing insights into human exposure levels.

Case Study: Enantiomeric Profiling

A comprehensive study developed methodologies for analyzing chiral biomarkers in wastewater samples from various European locations. The results indicated:

  • Detection of Warfarin Metabolites: Enabled tracking of warfarin use across different demographics.
  • Emerging Drug Patterns: Highlighted shifts in drug consumption trends over time .
LocationDetected BiomarkersFindings
UKHigh levels of mephedroneIndicated illicit drug use
Southern EuropeElevated quinolone levelsSuggested antibiotic misuse

Clinical Case Studies

Clinical case studies have highlighted the role of this compound in understanding warfarin resistance and inefficacy, which can occur despite adequate dosing.

Case Study: Warfarin Resistance

In a notable case, a patient exhibited recurrent thromboembolism despite receiving high doses of warfarin. The investigation revealed that:

  • Plasma Concentration: Measured at 3.1 mg/L while on 15 mg/day, indicating potential pharmacodynamic resistance.
  • Contributing Factors: Included dietary vitamin K intake and possible drug interactions .

Analytical Chemistry Applications

This compound serves as an essential internal standard in various analytical techniques, including liquid chromatography coupled with mass spectrometry (LC-MS). Its deuterated form allows for improved accuracy in quantifying warfarin levels in biological samples.

Analytical Methodology

A recent study employed liquid-liquid extraction methods to analyze human plasma samples using this compound as a standard. Key metrics included:

  • Linearity Range: 5.00–1000 ng/mL for each enantiomer.
  • Recovery Rates: Mean absolute recovery was ≥87.3% with low variability .
MethodologyParameterValue
Liquid-Liquid ExtractionLinearity Range5.00–1000 ng/mL
Recovery RateMean Absolute Recovery≥87.3%

属性

IUPAC Name

4-hydroxy-3-[(1R)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1/i2D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWKTKQMONHTI-VLGPFOJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。